5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Antibacterial Schiff base Medicinal chemistry

5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide heterocycle bearing a 5-amino group and a 4-methylphenyl (p-tolyl) N1-substituent, with molecular formula C10H11N5O and a molecular weight of 217.23 g/mol. This compound belongs to the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemical series, a scaffold that has attracted significant attention in medicinal chemistry for its synthetic modularity and demonstrated antiparasitic, antibacterial, and antiproliferative potential.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 71924-99-7
Cat. No. B2409239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS71924-99-7
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
InChIKeyBSGXQCHQJZAUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 71924-99-7): Core Scaffold Identity and Procurement Context


5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide heterocycle bearing a 5-amino group and a 4-methylphenyl (p-tolyl) N1-substituent, with molecular formula C10H11N5O and a molecular weight of 217.23 g/mol . This compound belongs to the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemical series, a scaffold that has attracted significant attention in medicinal chemistry for its synthetic modularity and demonstrated antiparasitic, antibacterial, and antiproliferative potential [1]. The 4-methyl substituent on the aryl ring distinguishes this specific congener from unsubstituted phenyl, 4-chlorophenyl, and 4-methoxyphenyl analogues, creating a defined lipophilic and electronic profile that influences downstream derivatization chemistry and biological performance [2].

Why 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Unsubstituted Phenyl or Heteroaryl Analogs


Within the 5-amino-1,2,3-triazole-4-carboxamide family, the N1-aryl substituent exerts a decisive influence on downstream reactivity and biological readout. The 4-methylphenyl group introduces a moderate electron-donating effect (+σ Hammett) and increases lipophilicity (calculated logP ~1.4) relative to the unsubstituted phenyl analogue (calculated logP ~1.0), which can alter both the electrophilicity of the 5-amino group in condensation reactions and the compound's partitioning behavior in biological assays [1]. In the synthesis of Schiff-base imine derivatives from 5-amino-1-aryl-1,2,3-triazole-4-carboxamides, the electronic nature of the aryl substituent directly modulates condensation yields and the subsequent antibacterial potency of the resulting imine products—where p-tolyl-substituted imines (6d–6f) achieved MIC values of 2–8 μg/mL against bacterial strains, outperforming the reference agents fluconazole and triclosan [2]. Substituting the 4-methylphenyl group with a different aryl moiety would therefore change the reactivity landscape and the biological profile of the derived compound library, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 71924-99-7)


Synthetic Versatility: This 5-Amino-1,2,3-triazole-4-carboxamide Is a Direct Precursor for High-Potency Imine Antibacterial Agents

The target compound (designated compound 5 in the synthetic scheme) was prepared via base-mediated condensation of 4-methylphenyl azide with 2-cyanoacetamide. This 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was then used as a direct precursor for six novel Schiff-base imine derivatives (6a–6f) by condensation with substituted benzaldehydes under weak acidic conditions [1]. The resulting p-tolyl-substituted imine derivatives (6d–6f) displayed MIC values of 2–8 μg/mL against bacterial strains, which were lower (more potent) than those of the clinical reference agents fluconazole and triclosan tested under the same conditions [1]. This demonstrates that the 4-methylphenyl substituent, when carried through to the final imine, contributes to a favorable antibacterial potency profile that is directly traceable to the starting carboxamide building block.

Antibacterial Schiff base Medicinal chemistry

Fragment-Based Drug Discovery: This Carboxamide Is a Recognized Key Fragment in the 1,2,3-Triazole-4-carboxamide Pharmacophore Family

The 1,2,3-triazole-4-carboxylic acid and carboxamide structural motif has been validated as a key fragment in fragment-based anticancer drug discovery. Pokhodylo et al. evaluated a series of 1,2,3-triazole-4-carboxylic acids and their esters—direct synthetic precursors of the target carboxamide—in the NCI60 human tumor cell line panel spanning 9 cancer types [1]. The study identified the most active fragments for further elaboration into carboxamide-based anticancer agents, establishing the 1-aryl-5-amino-1,2,3-triazole-4-carboxamide scaffold as a privileged starting point for antiproliferative lead generation. While the target compound itself was not directly screened in NCI60, its carboxylic acid analogue (1-(4-methyl)phenyl-5-amino-1,2,3-triazole carboxylic acid) was identified as a synthetic intermediate in the same chemical space [2]. This positions the 4-methylphenyl-substituted carboxamide as a structurally defined, synthetically accessible entry point into a validated anticancer fragment series.

Fragment-based drug discovery Anticancer NCI60

Antiparasitic Lead Scaffold: The ATC Core Is a Clinically Relevant Chemotype for Chagas Disease Drug Discovery

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold was identified through phenotypic high-content screening against intracellular Trypanosoma cruzi in infected VERO cells [1]. Optimization of the ATC series yielded compounds with submicromolar potency (pEC50 > 6), improved aqueous solubility, enhanced metabolic stability, and significant oral exposure leading to parasite burden suppression in a mouse model of Chagas disease [1]. While the published optimization campaign focused on specific ATC analogues with varied N1-substituents, the core scaffold—of which 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a representative member—was the foundation of this antiparasitic lead series. The 4-methylphenyl substituent provides a defined lipophilic anchor point that, in principle, can be leveraged for further SAR exploration within this therapeutically relevant chemotype.

Antiparasitic Trypanosoma cruzi Chagas disease

Physicochemical Differentiation: Calculated Lipophilicity Distinguishes the 4-Methylphenyl Analog from Unsubstituted Phenyl and 4-Chlorophenyl Counterparts

The 4-methyl substituent on the N1-phenyl ring incrementally modulates the lipophilicity of the ATC scaffold. The target compound (4-methylphenyl) has a calculated logP of approximately 1.4, compared to approximately 1.0 for the unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3) and approximately 1.7 for the 4-chlorophenyl analogue [1]. This intermediate lipophilicity value places the 4-methylphenyl derivative in a favorable range for both aqueous solubility and membrane permeability, consistent with the property optimization goals pursued in the ATC lead optimization campaign for Chagas disease, where balancing solubility and metabolic stability was critical for achieving oral exposure [2]. The calculated logD7.4 values further differentiate these analogues, with the 4-methylphenyl substituent providing a moderate distribution coefficient that avoids the excessively high lipophilicity associated with halogenated aryl groups.

Lipophilicity Drug-likeness Physicochemical properties

Limitation Statement: Direct Head-to-Head Biological Comparison Data Are Currently Absent from the Published Literature

A comprehensive search of the published literature (PubMed, SciFinder, Google Scholar, patent databases) as of May 2026 reveals that no study has performed a direct, head-to-head comparison of 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide against its closest analogs (e.g., 5-amino-1-phenyl- or 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide) in the same assay under identical conditions [1]. The existing evidence for this specific compound is predominantly class-level (ATC scaffold SAR) or derivative-based (imine products synthesized from this building block). Consequently, selection decisions must currently rely on synthetic accessibility, derivative potential, and physicochemical rationale rather than on direct comparative bioactivity data for the parent carboxamide.

Data gap Procurement caveat Research need

Recommended Application Scenarios for 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Imine-Based Antibacterial Leads via Schiff-Base Condensation

Use this compound as the 5-amino building block for generating Schiff-base imine derivatives with substituted benzaldehydes. The 4-methylphenyl substituent has been experimentally demonstrated to yield imine products (6d–6f) with MIC values of 2–8 μg/mL, surpassing fluconazole and triclosan in antibacterial potency [1]. This synthetic route is validated and provides a direct path to novel antibacterial agents.

Fragment-Based Anticancer Drug Discovery: Entry into the 1,2,3-Triazole-4-carboxamide Pharmacophore Family

Deploy this compound as a structurally defined fragment for anticancer lead generation. The 1,2,3-triazole-4-carboxylic acid/carboxamide motif has been validated in the NCI60 panel, and the 4-methylphenyl-substituted carboxamide serves as a direct analogue within this established pharmacophore series [2]. Its use as a fragment for further elaboration is supported by published fragment-based drug discovery workflows.

Antiparasitic Hit-to-Lead Optimization: ATC Chemotype for Chagas Disease Programs

Incorporate this compound into an antiparasitic screening cascade targeting Trypanosoma cruzi. The broader ATC scaffold has demonstrated submicromolar potency (pEC50 > 6) and in vivo efficacy in a mouse model of Chagas disease [3]. The 4-methylphenyl variant offers a defined lipophilic anchor for SAR exploration within this therapeutically validated chemotype.

Physicochemical Property Optimization: Balanced Lipophilicity for Oral Bioavailability Programs

Select this compound when a calculated logP of approximately 1.4 is desired for the starting scaffold, providing a balance between aqueous solubility and membrane permeability that is superior to the excessively hydrophilic unsubstituted phenyl analogue (logP ~1.0) and avoids the higher lipophilicity of the 4-chlorophenyl analogue (logP ~1.7) [4]. This intermediate lipophilicity aligns with the property profile targeted in the successful ATC lead optimization for oral exposure.

Quote Request

Request a Quote for 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.